Capromorelin Tartrate

Catalog No.
S522603
CAS No.
193273-69-7
M.F
C32H41N5O10
M. Wt
655.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capromorelin Tartrate

CAS Number

193273-69-7

Product Name

Capromorelin Tartrate

IUPAC Name

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C32H41N5O10

Molecular Weight

655.7 g/mol

InChI

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1

InChI Key

MJGRJCMGMFLOET-MYPSAZMDSA-N

SMILES

Array

Synonyms

Propanamide, 2-Amino-N-[(1R)-2-[(3aR)-2,3,3a,4,6,7-hexahydro-2-methyl-3-oxo-3a-(phenylmethyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]-2-methyl-, (2R,3R)-2,3-dihydroxybutanedioate; CP-424391-18

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

See also: Capromorelin (has active moiety).

Capromorelin Tartrate (CAS 193273-69-7) is a potent, orally active, non-peptide growth hormone secretagogue receptor 1a (GHS-R1a) agonist. In procurement and material selection, the tartrate salt is prioritized over the free base due to its quantified aqueous solubility (20 mg/mL), which is critical for formulating oral liquid solutions. Demonstrating a high binding affinity (Ki = 7 nM) and an EC50 of 3 nM for growth hormone release, it is the established active pharmaceutical ingredient for veterinary appetite stimulation. Furthermore, its distinct pharmacokinetic profile and favorable preclinical safety metrics distinguish it from other in-class analogs, making it a high-value compound for both commercial veterinary manufacturing and advanced endocrine research .

Substituting Capromorelin Tartrate with generic in-class alternatives or different salt forms fundamentally compromises formulation viability and safety profiles. Replacing it with the closely related analog Ibutamoren (MK-0677) introduces a drastically longer half-life (~24 hours versus ~1.2 hours), which causes continuous rather than physiological pulsatile receptor activation, risking target desensitization[1]. Furthermore, early preclinical screens indicate that analogs like Ibutamoren and Anamorelin carry mutagenic risks not observed with Capromorelin, altering regulatory compliance pathways [2]. Finally, attempting to use Capromorelin free base instead of the tartrate salt results in poor aqueous solubility, directly preventing the scalable manufacture of standard high-concentration (e.g., 30 mg/mL) oral liquid dosing formats.

Mutagenic Safety Profile in Preclinical Screening

In early preclinical evaluations using the Ames test to determine DNA mutation risks, Capromorelin demonstrated a negative (safe) profile, distinguishing it from other in-class non-peptide agonists. Ibutamoren, Anamorelin, and Macimorelin showed positive mutagenic results in these specific early screens [1]. This makes Capromorelin the preferred lead compound for formulations targeting sensitive populations, such as pediatric or veterinary applications.

Evidence DimensionAmes Test Mutagenicity
Target Compound DataCapromorelin (Negative / No mutagenic risk)
Comparator Or BaselineIbutamoren, Anamorelin, Macimorelin (Positive mutagenic risk)
Quantified DifferenceQualitative binary difference (Negative vs. Positive) in baseline mutagenicity screens
ConditionsIn vitro bacterial reverse mutation assay (Ames test)

Ensures compliance with strict regulatory safety profiles, avoiding the teratogenic and mutagenic risks associated with alternative GHS-R1a agonists.

Aqueous Solubility for High-Concentration Liquid Dosing

The tartrate salt of Capromorelin is specifically engineered for high aqueous solubility, achieving 20 mg/mL in water to form a clear solution . In contrast, Capromorelin free base exhibits poor aqueous solubility and requires organic solvents like DMSO or methanol. This high solubility is a strict prerequisite for manufacturing standard 30 mg/mL oral liquid veterinary formulations without relying on harsh co-solvents.

Evidence DimensionAqueous Solubility
Target Compound DataCapromorelin Tartrate (20 mg/mL in H2O)
Comparator Or BaselineCapromorelin Free Base (Slightly soluble to insoluble in H2O)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the tartrate salt
ConditionsStandard aqueous dissolution at room temperature

Directly dictates the manufacturability of stable, high-concentration oral liquid solutions required for commercial veterinary products.

Pharmacokinetic Half-Life and Receptor Sensitization

Capromorelin exhibits a relatively short in vivo half-life of approximately 1.2 hours in canine models, compared to the much longer 24-hour half-life of Ibutamoren (MK-0677) [1]. This short half-life allows Capromorelin to induce transient, physiological pulsatile growth hormone peaks. Conversely, the 24-hour half-life of MK-0677 causes continuous receptor stimulation, which can lead to GHS-R1a receptor downregulation and desensitization over chronic dosing periods.

Evidence DimensionIn Vivo Half-Life (t1/2)
Target Compound DataCapromorelin (~1.2 hours)
Comparator Or BaselineIbutamoren / MK-0677 (~24 hours)
Quantified Difference95% reduction in half-life duration
ConditionsIn vivo pharmacokinetic profiling (Canine model)

Enables daily dosing regimens that mimic natural physiological hormone pulses without causing receptor desensitization.

Oral Bioavailability vs. Peptide Secretagogues

As a small-molecule non-peptide agonist, Capromorelin Tartrate demonstrates significantly higher oral bioavailability, achieving 65% in rat models and 44% in dog models . This is a massive quantitative improvement over traditional peptide-based ghrelin agonists (such as Relamorelin), which typically have near-zero oral bioavailability and require subcutaneous or intravenous injection. This property allows Capromorelin to be formulated as a highly compliant oral liquid.

Evidence DimensionOral Bioavailability (F%)
Target Compound DataCapromorelin Tartrate (44% in dogs, 65% in rats)
Comparator Or BaselinePeptide-based GHS-R1a agonists (<1% oral bioavailability)
Quantified Difference>40-fold increase in oral absorption
ConditionsIn vivo pharmacokinetic absorption models

Eliminates the need for sterile injectable manufacturing processes, allowing for cost-effective oral liquid procurement and distribution.

Veterinary Oral Liquid Formulation Development

Due to its high aqueous solubility (20 mg/mL) and favorable oral bioavailability (44% in dogs), Capromorelin Tartrate is the definitive active pharmaceutical ingredient (API) for developing oral appetite stimulants and weight management liquids for companion animals. Its short half-life ensures physiological GH pulsing, avoiding the receptor desensitization seen with longer-acting analogs like Ibutamoren [1].

Preclinical Pediatric and Geriatric Frailty Research

Capromorelin Tartrate is highly suitable for research into human frailty and pediatric growth hormone deficiencies. Its negative Ames test profile provides a distinct, quantifiable safety advantage over other non-peptide secretagogues like Anamorelin and Macimorelin, making it a lower-risk candidate for long-term physiological studies requiring stringent safety baselines [2].

In Vivo Endocrine Modulator Screening Assays

For laboratories requiring a reliable, orally active positive control in GHS-R1a binding assays (Ki = 7 nM), Capromorelin Tartrate offers a highly stable, soluble standard. It effectively stimulates intracellular calcium mobilization and GH release (EC50 = 3 nM) in primary pituitary cells, outperforming poorly soluble free-base alternatives in aqueous assay buffers .

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

655.28534252 Da

Monoisotopic Mass

655.28534252 Da

Heavy Atom Count

47

UNII

4150VMF5EP

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Ghrelin
GHSR [HSA:2693] [KO:K04284]

Wikipedia

Capromorelin tartrate

Dates

Last modified: 08-15-2023

Pan, L.C., Carpino, P.A., Lefker, B.A., et al. Preclinical pharmacology of CP-424,391, an orally active pyrazolinone-piperidine growth hormone secretagogue. Endocrine 14(1), 121-132 (2001).

Rhodes, L., Zollers, B., Wofford, J.A., et al. Capromorelin: A ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs. Vet. Med. Sci. 4(1), 3-16 (2017).

MacAndrew, J.T., Ellery, S.S., Parry, M.A., et al. Efficacy of a growth hormone-releasing peptide mimetic in cardiac ischemia/reperfusion injury. Eur. J. Pharmacol. 423(2-3), 195-202 (2001).

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